Valencane

Description

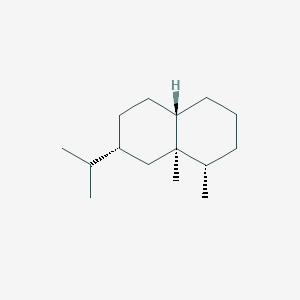

Valencane is a bicyclic sesquiterpene (C15H24) belonging to the eremophilane-valencane structural family. It is characterized by a fused bicyclic framework with a 5/6 ring system (Figure A.2). This compound and its derivatives are primarily found in plant-derived essential oils, such as Aquilaria crassna (agarwood), where they contribute to aromatic profiles and bioactivity. Biosynthetically, this compound is proposed to originate from eudesmane precursors via sequential hydride shifts and methyl migrations (Scheme A.1). Industrially, this compound derivatives like (+)-nootkatone are of high value due to their grapefruit-like aroma and applications in fragrances, food additives, and termite-repellent formulations.

Propriétés

Numéro CAS |

20479-35-0 |

|---|---|

Formule moléculaire |

C15H28 |

Poids moléculaire |

208.38 g/mol |

Nom IUPAC |

(1S,4aS,7R,8aR)-1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15+/m0/s1 |

Clé InChI |

AJWBFJHTFGRNDG-LJISPDSOSA-N |

SMILES isomérique |

C[C@H]1CCC[C@@H]2[C@@]1(C[C@@H](CC2)C(C)C)C |

SMILES canonique |

CC1CCCC2C1(CC(CC2)C(C)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Data

Yield and Enhancement Strategies

- This compound in untreated Aquilaria crassna callus cultures: ≤0.5% of total terpenoids.

- MOF-808 treatment: Increased this compound yield by ~5× (2.5% of total terpenoids).

- Nootkatone synthesis efficiency: 85% yield via dark singlet oxygenation of valencene.

Market Relevance

- Nootkatone dominates the flavor and fragrance market (USD 350 million/year), while this compound remains a niche precursor.

Q & A

Q. What are the established methodologies for structural characterization of Valencane, and how do they address ambiguities in its stereochemical configuration?

- Methodological Answer : this compound’s cyclohexane-based structure (methyl substituents and double bonds) requires multi-modal spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while X-ray crystallography resolves spatial arrangements. Gas chromatography-mass spectrometry (GC-MS) verifies purity and detects isomerization byproducts. For unresolved stereochemistry, computational methods like density functional theory (DFT) predict energetically favorable configurations .

Q. How can researchers optimize this compound synthesis to minimize byproducts in cyclization reactions?

- Methodological Answer : Key steps include:

- Catalyst Screening : Test transition-metal catalysts (e.g., palladium or ruthenium complexes) to improve regioselectivity.

- Reaction Kinetics : Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and adjust temperature/pH to suppress side reactions.

- Post-Reaction Analysis : Employ thin-layer chromatography (TLC) and column chromatography to isolate this compound, followed by yield quantification via gravimetric analysis .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying thermal and oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.

- Accelerated Aging Studies : Expose this compound to elevated temperatures (40–80°C) and humidity (75% RH) for 4–12 weeks, with periodic Fourier-transform infrared (FTIR) spectroscopy to detect carbonyl formation.

- Oxidative Stability : Use radical initiators (e.g., AIBN) in controlled oxygen environments, analyzed via electron paramagnetic resonance (EPR) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in multi-step syntheses?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR and MS results with isotopic labeling (e.g., deuterated solvents) to distinguish artifacts from true signals.

- Dynamic NMR (DNMR) : Resolve fluxional behavior in flexible substituents by analyzing temperature-dependent spectral shifts.

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., nootkatone derivatives) to identify outliers .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare bioactivity across concentrations; use Tukey’s HSD to address multiple comparisons.

- Meta-Analysis : Aggregate datasets from independent trials to assess reproducibility, applying funnel plots to detect publication bias .

Q. How can researchers design experiments to reconcile discrepancies between computational predictions and empirical results in this compound’s reactivity?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for reactive sites with molecular mechanics (MM) for bulk solvent effects.

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify error sources.

- Experimental Validation : Synthesize proposed intermediates and characterize them via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) .

Methodological Best Practices

- Data Integrity : Use laboratory notebooks with timestamps and raw data backups to ensure reproducibility. Reference protocols from evidence on ethical data collection .

- Contradiction Resolution : Apply Occam’s razor to prioritize simplest explanations, then design controlled experiments to isolate variables (e.g., solvent polarity, catalyst loading) .

- Peer Review : Pre-submission validation via independent replication or blind data analysis reduces confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.